(2E)-9-hydroxynon-2-enoic acid (2E)-9-hydroxynon-2-enoic acid (2E)-9-hydroxynon-2-enoic acid is a monounsaturated fatty acid that is (2E)-non-2-enoic acid in which one of the hydrogens at position 9 is replaced by a hydroxy group. It is an omega-hydroxy fatty acid, a medium-chain fatty acid, a straight-chain fatty acid, an alpha,beta-unsaturated monocarboxylic acid and a hydroxy monounsaturated fatty acid.
Brand Name: Vulcanchem
CAS No.: 86109-28-6
VCID: VC1815645
InChI: InChI=1S/C9H16O3/c10-8-6-4-2-1-3-5-7-9(11)12/h5,7,10H,1-4,6,8H2,(H,11,12)/b7-5+
SMILES: C(CCCO)CCC=CC(=O)O
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol

(2E)-9-hydroxynon-2-enoic acid

CAS No.: 86109-28-6

Cat. No.: VC1815645

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

(2E)-9-hydroxynon-2-enoic acid - 86109-28-6

Specification

CAS No. 86109-28-6
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
IUPAC Name (E)-9-hydroxynon-2-enoic acid
Standard InChI InChI=1S/C9H16O3/c10-8-6-4-2-1-3-5-7-9(11)12/h5,7,10H,1-4,6,8H2,(H,11,12)/b7-5+
Standard InChI Key CHVXQERRIUDGMW-FNORWQNLSA-N
Isomeric SMILES C(CCCO)CC/C=C/C(=O)O
SMILES C(CCCO)CCC=CC(=O)O
Canonical SMILES C(CCCO)CCC=CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

(2E)-9-hydroxynon-2-enoic acid is a monounsaturated fatty acid characterized by a nine-carbon backbone with a hydroxyl group at the terminal (9th) carbon position and a trans (E) configuration double bond between the 2nd and 3rd carbon atoms. This compound is formally derived from (2E)-non-2-enoic acid through hydroxylation at the omega (ω) position. The molecular formula is C₉H₁₆O₃, with a calculated molecular weight of 172.22 g/mol . The compound's structure combines several functional groups that contribute to its chemical reactivity and biological significance.

The presence of both carboxylic acid and hydroxyl functional groups, along with the α,β-unsaturated system, creates a chemically versatile molecule with multiple reactive sites. The trans configuration of the double bond is critical for its biological activity and is denoted by the "2E" prefix in its systematic name . This structural arrangement influences the molecule's spatial orientation and subsequent interactions with biological receptors and enzymes.

Nomenclature and Identification

The compound is registered under several systematic and alternative names in chemical databases:

NameChemical Identifier
(2E)-9-hydroxynon-2-enoic acidPrimary name
(E)-9-hydroxynon-2-enoic acidAlternative name
86109-28-6CAS Registry Number
NSC280749National Cancer Institute identifier
CHEBI:79115Chemical Entities of Biological Interest ID

This compound was first registered in chemical databases on September 8, 2005, with the most recent information update occurring on April 5, 2025 . These identifiers facilitate cross-referencing across scientific literature and chemical repositories.

Chemical Classification and Properties

Chemical Classification

(2E)-9-hydroxynon-2-enoic acid belongs to several important chemical classes that define its biochemical behavior:

  • Straight-chain fatty acids

  • Alpha,beta-unsaturated monocarboxylic acids

  • Hydroxy monounsaturated fatty acids

  • Omega-hydroxy-medium-chain fatty acids

This classification places the compound at the intersection of several biochemically relevant compound families, explaining its diverse potential functions in biological systems.

PropertyValue/Characteristic
Molecular Weight172.22 g/mol
Physical StateLikely a colorless to pale yellow oil or low-melting solid at room temperature*
SolubilityLimited water solubility; good solubility in organic solvents*
Functional GroupsCarboxylic acid, secondary alcohol, trans-alkene
Hydrogen Bond Donors2 (carboxylic acid and hydroxyl groups)*
Hydrogen Bond Acceptors3 (carboxylic acid and hydroxyl oxygen atoms)*
Reactivity SitesCarboxylic acid group, hydroxyl group, α,β-unsaturated system

*Properties inferred by comparison with related compounds like 9-hydroxy-2E-decenoic acid

The compound's bifunctional nature, with both acidic and alcoholic groups, contributes to its chemical versatility and potential to participate in various biochemical reactions.

Biological Significance and Applications

Biochemical Role

(2E)-9-hydroxynon-2-enoic acid's biological significance appears connected to its structural features. As an alpha,beta-unsaturated carboxylic acid with terminal hydroxylation, it may participate in:

  • Membrane interactions and modifications

  • Cellular signaling pathways

  • Metabolic processes involving fatty acid oxidation and modification

The compound's relationship to ascarosides and omega-hydroxylated fatty acids suggests potential roles in chemical signaling or communication, particularly in nematodes where similar molecules serve as pheromones .

Structure-Activity Relationships

Comparative Analysis with Related Compounds

Understanding the unique properties of (2E)-9-hydroxynon-2-enoic acid is enhanced by comparing it with structurally related compounds:

CompoundMolecular FormulaMolecular WeightDistinctive FeaturesComparison to (2E)-9-hydroxynon-2-enoic acid
(2E)-9-hydroxynon-2-enoic acidC₉H₁₆O₃172.22 g/mol α,β-unsaturated system with terminal hydroxylationReference compound
9-hydroxy-2E-decenoic acidC₁₀H₁₈O₃186.25 g/mol Additional methyl group (10-carbon chain)One carbon longer; potentially more lipophilic
(R,E)-9-Hydroxy-2-decenoic acidC₁₀H₁₈O₃186.25 g/mol Specific R-stereochemistry at C9One carbon longer with defined stereochemistry
2-Nonenoic AcidC₉H₁₆O₂156.22 g/mol Lacks hydroxyl groupSame carbon chain length but less polar due to absence of hydroxyl group

This comparison highlights how subtle structural differences might influence physical properties, reactivity patterns, and biological activities among these related compounds.

Research Context and Applications

Current Research Directions

Research involving (2E)-9-hydroxynon-2-enoic acid and related compounds appears focused on several areas:

  • Chemical ecology: Understanding the role of hydroxylated fatty acids in chemical communication systems, particularly in nematodes and possibly other organisms .

  • Biochemical pathways: Investigation of peroxisomal β-oxidation and downstream hydroxylation processes that produce these compounds .

  • Structural characterization: Ongoing efforts to fully characterize the physical, chemical, and biological properties of hydroxy fatty acids.

Analytical Approaches

Characterization of (2E)-9-hydroxynon-2-enoic acid typically involves multiple analytical techniques:

  • Spectroscopic methods: NMR spectroscopy for structural confirmation, particularly for determining the configuration of the double bond and position of the hydroxyl group.

  • Chromatographic techniques: HPLC, GC-MS for isolation and quantification from complex mixtures.

  • Mass spectrometry: For molecular weight confirmation and fragmentation pattern analysis.

The research described in the available literature suggests that chromatographic separation followed by spectroscopic analysis is common for identifying this compound in biological samples .

Challenges and Future Perspectives

Synthetic Challenges

The controlled synthesis of (2E)-9-hydroxynon-2-enoic acid presents several challenges:

  • Maintaining stereochemical control of the double bond

  • Selective functionalization of the terminal carbon

  • Developing efficient, scalable synthetic routes

Advances in synthetic methodology, particularly in selective oxidation and stereoselective reactions, may address these challenges.

Future Research Directions

Several promising research directions for (2E)-9-hydroxynon-2-enoic acid include:

  • Comprehensive characterization: Further physical and chemical property determination through experimental approaches.

  • Biological evaluation: Systematic assessment of biological activities, including potential signaling roles, antimicrobial properties, or metabolic functions.

  • Derivative development: Creating functional derivatives by modifying the carboxylic acid or hydroxyl groups for specific applications.

  • Metabolic pathway elucidation: Understanding the biosynthetic and degradative pathways involving this compound in various organisms.

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